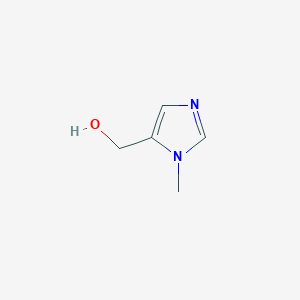

(1-methyl-1H-imidazol-5-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methylimidazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-7-4-6-2-5(7)3-8/h2,4,8H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGQMYCEAWZJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378466 | |

| Record name | (1-methyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38993-84-9 | |

| Record name | (1-methyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Methyl-1H-imidazol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-methyl-1H-imidazol-5-yl)methanol for Researchers and Drug Development Professionals

Introduction

(1-methyl-1H-imidazol-5-yl)methanol, a substituted imidazole, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive hydroxyl group and a methylated imidazole core, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with the aim of equipping researchers and drug development professionals with the critical knowledge to effectively utilize this compound in their work. The imidazole moiety is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions, often playing a crucial role in the binding of a drug to its biological target.[1] The strategic placement of a hydroxymethyl group on the 1-methylimidazole scaffold provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 38993-84-9 | [2][3] |

| Molecular Formula | C₅H₈N₂O | [2][3] |

| Molecular Weight | 112.13 g/mol | [2][3] |

| Appearance | White solid | [4] |

| Melting Point | 113 °C | |

| Boiling Point | 324.9±17.0 °C (Predicted) | |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| LogP (Predicted) | -0.8 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the verification of the structure and purity of this compound.

-

¹H NMR (400 MHz, CD₃OD): δ 7.57 (s, 1H), 6.89 (s, 1H), 4.58 (s, 2H), 3.72 (s, 3H).[4][5]

-

¹³C NMR (100 MHz, CD₃OD): δ 140.1, 132.7, 128.1, 31.9, 31.0.[4][5]

-

Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 112. Key fragmentation patterns would likely involve the loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), or a hydroxymethyl radical (M-31). PubChem indicates the availability of GC-MS data for this compound.[2]

Synthesis of this compound

The most commonly reported and efficient synthesis of this compound involves the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 1-methyl-1H-5-formyl-imidazole

This protocol is based on a general procedure found in the literature.[4][5]

Materials:

-

1-methyl-1H-5-formyl-imidazole

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for filtration and solvent evaporation

Procedure:

-

Suspend 1-methyl-1H-5-formyl-imidazole (e.g., 4.0 g, 36.3 mmol) in anhydrous THF (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add lithium aluminum hydride (e.g., 1.5 g, 39.5 mmol) portion-wise to the stirred suspension over 10-15 minutes. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere if possible.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, portion-wise addition of solid sodium sulfate decahydrate until gas evolution ceases.

-

Stir the resulting slurry vigorously for an additional 30 minutes.

-

Filter the solid inorganic salts and wash the filter cake with THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound as a white solid.

Expected Yield: ~80%[5]

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the hydroxyl group and the imidazole ring.

Reactivity of the Hydroxyl Group

The primary alcohol functionality can undergo typical alcohol reactions, such as esterification, etherification, and oxidation. A key transformation is its conversion to a more reactive leaving group, such as a halide, which facilitates nucleophilic substitution reactions.

Reaction Diagram: Conversion to 5-(chloromethyl)-1-methyl-1H-imidazole

Caption: Conversion of the hydroxyl group to a chloromethyl group.

Experimental Protocol: Synthesis of 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

This protocol demonstrates a common method for activating the hydroxyl group for subsequent reactions.[4]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask with reflux condenser

Procedure:

-

Dissolve this compound (e.g., 0.150 g, 1.34 mmol) in thionyl chloride (e.g., 5 mL) in a round-bottom flask. Caution: Thionyl chloride is corrosive and reacts with moisture. This should be performed in a well-ventilated fume hood.

-

Heat the solution to reflux and maintain for 3 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.

-

Dissolve the residue in a minimal amount of ethanol.

-

Add diethyl ether to precipitate the product as a white solid.

-

Collect the solid by filtration, wash with diethyl ether, and dry to obtain 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.

Expected Yield: ~83%[4]

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. The imidazole scaffold is a well-established pharmacophore in numerous drugs. While specific examples of marketed drugs directly synthesized from this starting material are not prevalent in the immediate search results, its derivatives are widely explored in medicinal chemistry. For instance, substituted imidazoles are investigated for their potential as anti-cancer agents, enzyme inhibitors, and receptor antagonists.[1] The hydroxymethyl group allows for the facile introduction of various side chains and linkers, enabling the generation of libraries of compounds for high-throughput screening.

Safety Information

It is crucial to handle this compound with appropriate safety precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its straightforward synthesis, well-characterized spectroscopic properties, and the reactivity of its functional groups make it an attractive starting material for the creation of novel and complex molecules. This guide has provided a detailed overview of its key chemical properties and methodologies for its use, intended to support the innovative work of researchers and scientists in the field.

References

-

This compound | C5H8N2O | CID 2773450 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

(1-methyl-1H-imidazol-5-yl)methanol CAS number 38993-84-9

An In-Depth Technical Guide to (1-methyl-1H-imidazol-5-yl)methanol (CAS 38993-84-9)

Introduction

This compound, identified by the CAS Number 38993-84-9, is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a methylated imidazole ring appended with a primary alcohol, offers multiple reactive sites, making it a versatile precursor for a wide array of more complex molecules. The strategic placement of the methyl group and the hydroxymethyl functional group influences the molecule's electronic properties and steric profile, which are critical considerations in drug design. The methyl group, in particular, can modulate physicochemical, pharmacodynamic, and pharmacokinetic properties of a parent molecule, making this compound a valuable starting point for lead optimization strategies.[2] This guide provides a comprehensive technical overview of its synthesis, characterization, applications, and safety protocols, tailored for researchers and drug development professionals.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 38993-84-9 | [3][4] |

| Molecular Formula | C₅H₈N₂O | [1][3] |

| Molecular Weight | 112.13 g/mol | [1][3][5] |

| Physical Form | Solid | [4] |

| Melting Point | 113 °C | [6] |

| Boiling Point (Predicted) | 324.9 ± 17.0 °C | [6] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [6] |

| InChI Key | PXGQMYCEAWZJJF-UHFFFAOYSA-N | [4] |

| Purity | Typically ≥97% | [4] |

| XLogP3 (Computed) | -0.8 | [5] |

Synthesis and Manufacturing

The most prevalent and well-documented routes to synthesize this compound involve the chemical reduction of a corresponding carbonyl compound, such as an aldehyde or an ester. The choice of lithium aluminum hydride (LiAlH₄) as the reducing agent is common due to its high reactivity and efficacy in reducing polar double bonds.

Synthetic Route: Reduction of 1-methyl-1H-5-formyl-imidazole

This method provides a high-yield pathway from the corresponding aldehyde. The underlying principle is the nucleophilic addition of a hydride ion from LiAlH₄ to the electrophilic carbonyl carbon of the aldehyde, which, after an aqueous workup, affords the primary alcohol.

Detailed Experimental Protocol

-

Step 1: Reaction Setup

-

Suspend 1-methyl-1H-5-formyl-imidazole (e.g., 4.0 g, ~36 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[3][7]

-

Cool the resulting solution to 0 °C using an ice bath. This is a critical step to control the exothermic reaction upon addition of the reducing agent.[7]

-

-

Step 2: Reduction

-

Add lithium aluminum hydride (LiAlH₄) (e.g., 300 mg, ~7.9 mmol) in small portions over 10 minutes.[3][7] The portion-wise addition is a safety measure to manage the vigorous reaction and hydrogen gas evolution.

-

Allow the suspension to stir for an additional 10-60 minutes at 0 °C.[3][7] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 3: Quenching

-

Under vigorous stirring, carefully quench the excess LiAlH₄ by the bulk addition of solid sodium sulfate decahydrate (Na₂SO₄·10H₂O) (approx. 1 g).[3][7] This method is often preferred over adding water directly as it is less violent and results in a granular precipitate that is easy to filter. The hydrate provides a controlled release of water for the quench.

-

If the slurry becomes too thick to stir, add additional THF as needed.[7]

-

-

Step 4: Isolation and Purification

-

Filter the suspension through a pad of Celite to remove the aluminum salts and sodium sulfate.[3]

-

Wash the filter cake with additional THF to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to afford the crude product.[3][7]

-

The resulting solid, this compound, is often obtained in high yield (e.g., 80%) and purity.[3][7]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control

Confirmation of the structure and assessment of purity are typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation.

| Technique | Solvent | Observed Chemical Shifts (δ in ppm) | Source(s) |

| ¹H NMR | CD₃OD | 7.57 (s, 1H, imidazole ring H), 6.89 (s, 1H, imidazole ring H), 4.58 (s, 2H, -CH₂OH), 3.72 (s, 3H, -NCH₃) | [3][7] |

| ¹³C NMR | CD₃OD | 140.1, 132.7, 128.1 (imidazole ring C), 51.9 (estimated for -CH₂OH, value may vary), 31.0 (-NCH₃) Note: Original source has ambiguous carbon assignments. | [3][7] |

| GC-MS | N/A | Data available, confirms molecular weight of 112.13 g/mol . | [5] |

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of pharmacologically active compounds. Its utility stems from the ability to further functionalize the primary alcohol.

Versatile Synthon

The hydroxymethyl group is readily converted into other functional groups. For instance, treatment with thionyl chloride (SOCl₂) converts the alcohol into the highly reactive chloromethyl derivative, 5-chloromethyl-1-methyl-1H-imidazole.[3] This intermediate is a potent electrophile, suitable for nucleophilic substitution reactions to introduce the methyl-imidazole moiety into larger molecular scaffolds.[3] This is a common strategy for building ligands for various biological targets.

Logical Relationship Diagram

Caption: Conversion to a key electrophilic intermediate for further synthesis.

Role in Medicinal Chemistry

The 1-methyl-imidazole core is a privileged structure in medicinal chemistry. Its presence can enhance binding affinity to biological targets through hydrogen bonding (via the N3 nitrogen) and hydrophobic interactions (via the methyl group). The strategic introduction of a methyl group can block metabolic pathways, thereby increasing the half-life of a drug candidate.[2] Related imidazole structures are found in drugs developed for treating infections caused by anaerobic bacteria and protozoa.[8]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure laboratory safety. This compound is classified as hazardous.

GHS Hazard Identification

| Pictogram | Signal Word | Hazard Statements | Source(s) |

| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][5][6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9][11]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[9][10]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator.[10]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9][10]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9]

-

Keep in the dark and under an inert atmosphere for long-term stability.[4]

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell.[9]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9][10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

References

-

This compound | C5H8N2O | CID 2773450. PubChem. [Link]

-

1H-Imidazole-5-methanol,1-methyl-. ChemBK. [Link]

-

Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). ResearchGate. [Link]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. [Link]

-

1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Minds@UW. [Link]

-

[Application of methyl in drug design]. PubMed. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 38993-84-9 [sigmaaldrich.com]

- 5. This compound | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | 38993-84-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to (1-methyl-1H-imidazol-5-yl)methanol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-imidazol-5-yl)methanol is a heterocyclic organic compound featuring a methylated imidazole ring with a hydroxymethyl substituent. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed synthetic protocols, and its emerging significance as a key building block in the synthesis of complex pharmaceutical agents, particularly in the field of oncology. Emphasis is placed on the practical application of this molecule in the development of targeted therapies, such as PARP inhibitors, providing a critical resource for professionals in medicinal chemistry and drug discovery.

Molecular Profile and Physicochemical Properties

This compound, also known as 5-(hydroxymethyl)-1-methyl-1H-imidazole, is a stable, solid organic compound at room temperature.[1][2] Its fundamental properties are crucial for its handling, characterization, and application in synthetic chemistry.

Molecular Formula: C₅H₈N₂O[1][2]

Molecular Weight: 112.13 g/mol [1][2]

The structure consists of a five-membered imidazole ring, which is aromatic and contains two nitrogen atoms. A methyl group is attached to one nitrogen atom (N1), and a hydroxymethyl group (-CH₂OH) is attached to a carbon atom (C5) of the imidazole ring. This combination of a heterocyclic aromatic system and a primary alcohol functional group makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 38993-84-9 | [1][2] |

| Molecular Formula | C₅H₈N₂O | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, most commonly involving the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester. The choice of starting material and reducing agent can be adapted based on laboratory scale and available resources.

Reduction of 1-methyl-1H-imidazole-5-carbaldehyde

A prevalent and efficient method for the synthesis of this compound is the reduction of 1-methyl-1H-imidazole-5-carbaldehyde. This reaction is typically carried out using a metal hydride reducing agent.

Reaction Scheme:

Sources

(1-methyl-1H-imidazol-5-yl)methanol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (1-methyl-1H-imidazol-5-yl)methanol

Authored by: A Senior Application Scientist

Introduction: The Imperative of Structural Certainty

In the landscape of modern drug discovery and materials science, the precise molecular architecture of a compound is its most fundamental attribute. It dictates function, reactivity, and interaction with biological systems. This compound, a substituted imidazole, represents a scaffold of significant interest. The imidazole core is a constituent of essential biomolecules like histidine and purines, making its derivatives prime candidates for therapeutic development due to their ability to engage in various biological interactions.[1][2]

Section 1: Foundational Characterization & Synthesis Context

Before embarking on advanced spectroscopic analysis, it is crucial to establish the compound's basic physicochemical properties and understand its synthetic origin. A typical synthesis route involves the reduction of a carbonyl precursor, such as 1-methyl-1H-imidazole-5-carbaldehyde or a corresponding ester, using a hydride-based reducing agent like lithium aluminum hydride (LiAlH₄).[5][6] Awareness of the starting materials and potential side-products is vital for interpreting analytical data and identifying process-related impurities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38993-84-9 | [5][6][7] |

| Molecular Formula | C₅H₈N₂O | [5][7][8] |

| Molecular Weight | 112.13 g/mol | [5][7][8] |

| IUPAC Name | This compound | [7] |

| Appearance | White solid / Colorless oil | [5][9] |

Section 2: The Spectroscopic Elucidation Workflow

The confirmation of a molecular structure is a process of accumulating corroborating evidence from multiple, orthogonal analytical techniques. Each method provides a unique piece of the puzzle. The logical flow of this process is designed to be efficient, starting with broad characterization and moving towards fine-grained detail.

Mass Spectrometry: The First Checkpoint

Expertise & Rationale: Mass spectrometry (MS) serves as the initial gatekeeper in structure elucidation. Its primary role is to confirm the molecular weight of the analyte, providing immediate validation of the synthetic outcome. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, which is a powerful constraint for determining the molecular formula.

Experimental Protocol (GC-MS Example):

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like methanol or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS instrument.

-

GC Separation: Utilize a suitable capillary column (e.g., DB-5ms) with a temperature gradient (e.g., 50°C to 250°C) to separate the analyte from any volatile impurities.

-

Ionization: Employ standard Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range from m/z 40 to 200.

-

Data Analysis: Identify the molecular ion peak (M⁺·) and analyze the fragmentation pattern.

Data Interpretation: The mass spectrum provides a molecular fingerprint. For this compound, key expected ions are summarized below.

Table 2: Predicted Mass Spectrometry Fragments

| m/z | Ion Structure | Interpretation |

| 112 | [C₅H₈N₂O]⁺· | Molecular Ion (M⁺·) |

| 111 | [M-H]⁺ | Loss of a hydrogen atom |

| 95 | [M-OH]⁺ | Loss of hydroxyl radical |

| 82 | [M-CH₂O]⁺ | Loss of formaldehyde |

| 81 | [M-CH₂OH]⁺ | Loss of hydroxymethyl radical, a key fragment |

Infrared Spectroscopy: Functional Group Analysis

Expertise & Rationale: Infrared (IR) spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups. It works by detecting the absorption of IR radiation by molecular bonds as they vibrate. For our target molecule, the key signatures are the alcohol O-H group and the vibrations associated with the aromatic imidazole ring.

Experimental Protocol (ATR-FTIR):

-

Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with isopropanol and acquire a background spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background, yielding a clean absorbance or transmittance spectrum.

Data Interpretation: The IR spectrum should display characteristic absorption bands confirming the presence of the intended functional groups.

Table 3: Characteristic IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Bond Vibration | Interpretation |

| 3400 - 3200 (broad) | O-H stretch | Confirms the presence of the alcohol group. |

| 3150 - 3100 | Aromatic C-H stretch | Imidazole ring C-H bonds. |

| 2980 - 2850 | Aliphatic C-H stretch | Methyl and methylene C-H bonds. |

| ~1580, ~1500 | C=N, C=C stretch | Imidazole ring stretching vibrations.[10] |

| 1100 - 1000 | C-O stretch | Confirms the primary alcohol. |

Nuclear Magnetic Resonance (NMR): The Definitive Connectivity Map

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, count, and connectivity of atoms (primarily ¹H and ¹³C). A full suite of 1D and 2D NMR experiments is required for an unimpeachable assignment.

Experimental Protocol (General NMR):

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄, CD₃OD or Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; CD₃OD is often used as it can exchange with the -OH proton, causing its signal to disappear, which is a useful diagnostic test.[5][6]

-

Instrument Setup: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

1D Acquisition: Acquire a ¹H spectrum followed by a ¹³C{¹H} decoupled spectrum.

-

2D Acquisition: Subsequently, run a series of 2D experiments, including COSY, HSQC, and HMBC, using standard instrument pulse programs.

2.3.1. ¹H and ¹³C NMR Data Analysis

The chemical shifts, signal multiplicities, and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, provide the core data for the initial assignment. Published data serves as an excellent reference.[5][6]

Table 4: ¹H and ¹³C NMR Data and Assignments (Reference: 400 MHz, CD₃OD)

| Atom(s) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Assignment |

| H2 | 7.57 (s, 1H) | 140.1 | H2 is deshielded by two adjacent nitrogen atoms. |

| H4 | 6.89 (s, 1H) | 128.1 | H4 is the other ring proton, upfield from H2. |

| -CH₂OH | 4.58 (s, 2H) | 31.0 | Methylene group adjacent to the ring and the oxygen. |

| -NCH₃ | 3.72 (s, 3H) | 31.9 | Methyl group attached to the nitrogen atom. |

| C5 | - | 132.7 | Quaternary carbon attached to the hydroxymethyl group. |

Note: The OH proton is often broad or not observed, especially in protic solvents like CD₃OD due to chemical exchange.

2.3.2. 2D NMR: Confirming the Isomer

While 1D NMR suggests the structure, it does not definitively prove the substitution pattern. For instance, how do we know it's not the 1,4-substituted isomer? This is where 2D NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment, becomes indispensable. HMBC shows correlations between protons and carbons that are 2 or 3 bonds away.

Trustworthiness through Self-Validation: The HMBC spectrum provides the definitive links:

-

Methyl Protons (3.72 ppm): Will show correlations to both C2 (140.1 ppm) and C4 (128.1 ppm), confirming its attachment to N1.

-

Methylene Protons (4.58 ppm): Will show correlations to C4 (128.1 ppm) and the quaternary carbon C5 (132.7 ppm), confirming its attachment to C5.

-

Ring Proton H2 (7.57 ppm): Will correlate to C4 and C5.

-

Ring Proton H4 (6.89 ppm): Will correlate to C2 and C5.

This web of interlocking correlations leaves no ambiguity and rigorously confirms the 1,5-substitution pattern over any other possibility.

Section 3: X-ray Crystallography: The Gold Standard

Expertise & Rationale: While NMR provides an exhaustive structure map in solution, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure in the solid state. It is the gold standard for structural proof. If the compound can be crystallized, this technique reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[11][12]

Experimental Protocol (Conceptual):

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened (e.g., ethyl acetate, acetone, isopropanol, or mixtures with hexanes).

-

Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and the model is refined to achieve the best fit with the experimental data.

Expected Outcome: An X-ray crystallographic study would definitively confirm the connectivity of the this compound molecule. Furthermore, it would reveal how the molecules pack in the crystal lattice, likely showing intermolecular hydrogen bonds between the alcohol's hydroxyl group and the N3 nitrogen atom of an adjacent molecule, forming chains or more complex networks.[11]

Conclusion: A Synthesis of Evidence

References

-

PubChem. (n.d.). This compound . National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). 1-Methylimidazole . Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2) . Retrieved January 11, 2026, from [Link]

-

Saleh, E. H., et al. (2024). Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate . PubMed Central. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanol . National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Khan, I., et al. (2025). Synthesis, characterization, and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties . National Institutes of Health. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-methyl- IR Spectrum . NIST WebBook. Retrieved January 11, 2026, from [Link]

-

Kumar, V. S., et al. (n.d.). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene . PubMed Central. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-methyl- Mass Spectrum . NIST WebBook. Retrieved January 11, 2026, from [Link]

-

Farrokh, J. C., et al. (2021). Crystal structure of 1H-imidazole-1-methanol . PubMed Central. Retrieved January 11, 2026, from [Link]

-

ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates . Retrieved January 11, 2026, from [Link]

-

MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one . Retrieved January 11, 2026, from [Link]

-

Yousuf, S., et al. (2014). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate . ResearchGate. Retrieved January 11, 2026, from [Link]

-

IUCr Journals. (n.d.). Crystal structure of 1H-imidazole-1-methanol . Retrieved January 11, 2026, from [Link]

Sources

- 1. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis, characterization, and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 38993-84-9 [chemicalbook.com]

- 7. This compound | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 11. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to the Synthesis of (1-methyl-1H-imidazol-5-yl)methanol from Imidazole

Abstract

This technical guide provides a comprehensive, three-step synthetic pathway for the preparation of (1-methyl-1H-imidazol-5-yl)methanol, a valuable heterocyclic building block, starting from commercially available imidazole. Each stage of the synthesis—N-methylation, regioselective formylation, and subsequent reduction—is detailed with a focus on the underlying chemical principles, causality behind procedural choices, and field-proven experimental protocols. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, step-by-step guidance to ensure reproducible and efficient synthesis.

Strategic Overview & Retrosynthetic Analysis

The synthesis of this compound from imidazole is a logical and efficient sequence that builds complexity in a controlled manner. The target molecule is a substituted imidazole, a scaffold frequently encountered in pharmaceuticals due to its ability to act as a bioisostere for histidine or engage in hydrogen bonding and coordination chemistry.[1] Our forward synthesis strategy involves three distinct transformations:

-

N-Methylation: Introduction of a methyl group at the N-1 position of the imidazole ring. This step breaks the tautomeric symmetry of imidazole and directs the regioselectivity of the subsequent electrophilic substitution.

-

Formylation: Installation of a formyl (aldehyde) group onto the electron-rich imidazole ring. The Vilsmeier-Haack reaction is the method of choice, offering mild conditions and excellent regioselectivity for the C-5 position of 1-methylimidazole.[2][3]

-

Reduction: Conversion of the formyl group to a hydroxymethyl group to yield the final target alcohol. This is achieved using a mild hydride reducing agent.

The overall synthetic workflow is depicted below.

Caption: N-Methylation via deprotonation and SN2 attack.

Experimental Protocol: N-Methylation

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq).

-

Deprotonation: Add a solution of sodium hydroxide (1.1 eq) in water and stir the mixture for 1 hour at room temperature. [4]3. Methylation: Add methyl iodide (1.05 eq) dropwise to the reaction mixture. An exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Workup: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude 1-methylimidazole can be purified by distillation under reduced pressure to afford a colorless liquid. [4]

Data Summary: N-Methylation

| Parameter | Value/Condition | Rationale |

| Base | Sodium Hydroxide (NaOH) | Cost-effective and strong enough to deprotonate imidazole. |

| Methylating Agent | Methyl Iodide (CH₃I) | Highly reactive electrophile ensuring efficient methylation. |

| Solvent | Water / Dichloromethane | Biphasic system allowing for easy extraction. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate. |

| Typical Yield | >95% | The reaction is generally high-yielding. [4] |

Step 2: Vilsmeier-Haack Formylation of 1-Methylimidazole

Expertise & Rationale

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. [2][5]The reaction utilizes a "Vilsmeier reagent," a chloromethyleniminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃). [6][7] This reagent is a mild electrophile that attacks the electron-rich 1-methylimidazole ring. The substitution occurs preferentially at the C-5 position due to electronic and steric factors. The intermediate iminium salt is then hydrolyzed during aqueous workup to yield the desired aldehyde, 1-methyl-1H-imidazole-5-carbaldehyde. [8]

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Formylation

-

Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq). Cool the flask to 0 °C in an ice-salt bath.

-

Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the chilled DMF, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

-

Addition of Substrate: Add 1-methylimidazole (1.0 eq) dropwise to the Vilsmeier reagent solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C for 3-4 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture to 0 °C and quench by slowly pouring it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extraction & Purification: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary: Formylation

| Parameter | Value/Condition | Rationale |

| Formylating System | DMF / POCl₃ | Standard, effective, and economical choice for Vilsmeier-Haack. [2] |

| Solvent | DMF (acts as reagent and solvent) | High boiling point and ability to form the active reagent. |

| Temperature | 0 °C (addition), 80 °C (reaction) | Controlled addition prevents side reactions; heating drives the reaction to completion. |

| Workup | Aqueous NaHCO₃ | Neutralizes the acidic mixture and facilitates hydrolysis of the iminium intermediate. |

| Typical Yield | 60-75% | A representative yield for this type of transformation. |

Step 3: Reduction to this compound

Expertise & Rationale

The final step is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild and chemoselective reducing agent that readily reduces aldehydes and ketones but typically does not affect other functional groups like esters or amides under standard conditions. [9][10]This selectivity is advantageous in more complex molecules.

Compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is safer to handle, less reactive towards protic solvents like methanol or ethanol (which are often used as the reaction medium), and the workup procedure is significantly simpler. [11]The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon. [12]A subsequent protonation step during workup provides the final alcohol.

Caption: Two-step mechanism of aldehyde reduction.

Experimental Protocol: Reduction

-

Setup: Dissolve 1-methyl-1H-imidazole-5-carbaldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC for the disappearance of the aldehyde.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction & Purification: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product. The product can be purified by recrystallization or column chromatography if necessary. A protocol using LiAlH₄ has also been reported, which may offer higher yields in some cases. [13]

Data Summary: Reduction

| Parameter | Value/Condition | Rationale |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild, selective, and safe for reducing aldehydes. [14] |

| Solvent | Methanol (MeOH) | Excellent solvent for both the substrate and NaBH₄. [10] |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm; RT ensures completion. |

| Workup | Water Quench | Safely destroys excess NaBH₄. |

| Typical Yield | 80-95% | Aldehyde reductions with NaBH₄ are typically very efficient. [9] |

Conclusion

This guide has outlined a reliable and efficient three-step synthesis of this compound from imidazole. The sequence leverages fundamental organic reactions, including N-alkylation, electrophilic aromatic substitution via the Vilsmeier-Haack reaction, and chemoselective hydride reduction. By providing detailed protocols and explaining the rationale behind the choice of reagents and conditions, this document serves as a practical resource for chemists to successfully synthesize this important heterocyclic building block for applications in research and development.

References

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Link

-

Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Link

-

Periasamy, M., & Thirumalaikumar, M. (2000). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Synthetic Communications, 18(16-17), 2589-2594. Link

-

Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Link

-

Common Organic Chemistry. (n.d.). Sodium Borohydride. Link

-

ChemicalBook. (n.d.). This compound synthesis. Link

-

Thiébaud, S., et al. (2005). N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate. Synthetic Communications, 35(23), 3021-3026. Link

-

ChemicalBook. (n.d.). 1-Methylimidazole synthesis. Link

-

Barral, K., et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12096-12104. Link

-

Fiveable. (n.d.). N-methylimidazole Definition. Link

-

Ataman Kimya. (n.d.). N-METHYLIMIDAZOLE (NMI). Link

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Methyl-1H-imidazole-5-carbaldehyde: A Cornerstone for Custom Synthesis Projects. Link

-

Patil, S. B., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Link

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Link

-

Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Link

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Link

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Link

-

BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 1-Methylimidazole from Imidazole and Methanol. Link

Sources

- 1. fiveable.me [fiveable.me]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. nbinno.com [nbinno.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Sodium Borohydride [commonorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectroscopic Characterization of (1-methyl-1H-imidazol-5-yl)methanol

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (1-methyl-1H-imidazol-5-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles and practical considerations for its spectroscopic analysis.

Introduction

This compound, with the chemical formula C₅H₈N₂O and a molecular weight of 112.13 g/mol , is a substituted imidazole derivative.[1] The imidazole moiety is a critical component in many biologically active molecules, and the introduction of a hydroxymethyl group provides a versatile handle for further chemical modifications.[2] Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Molecular Structure

The structural formula of this compound is presented below. Understanding this structure is fundamental to interpreting the spectroscopic data that follows.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.57 | s | 1H | H-2 (imidazole ring) |

| 6.89 | s | 1H | H-4 (imidazole ring) |

| 4.58 | s | 2H | -CH₂OH |

| 3.72 | s | 3H | -NCH₃ |

| Solvent: CD₃OD, 400 MHz[3][4] |

Interpretation and Experimental Rationale:

-

Choice of Solvent: Deuterated methanol (CD₃OD) is a suitable solvent as it readily dissolves the polar analyte and its residual proton signals do not interfere with the signals of interest.[5]

-

Singlet Multiplicities: All observed signals are singlets, indicating that none of the protons are coupled to adjacent protons. This is consistent with the molecular structure where the imidazole ring protons, the methylene protons, and the methyl protons are all separated by quaternary carbons or heteroatoms.

-

Chemical Shifts:

-

The downfield shifts of the imidazole ring protons (7.57 and 6.89 ppm) are characteristic of aromatic protons in an electron-deficient heterocyclic ring.

-

The methylene protons adjacent to the oxygen atom (-CH₂OH) appear at 4.58 ppm, deshielded by the electronegative oxygen.

-

The methyl protons attached to the nitrogen atom (-NCH₃) resonate at 3.72 ppm.

-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 140.1 | C-2 (imidazole ring) |

| 132.7 | C-5 (imidazole ring) |

| 128.1 | C-4 (imidazole ring) |

| 51.9 | -CH₂OH |

| 31.0 | -NCH₃ |

| Solvent: CD₃OD, 100 MHz[3][4] |

Interpretation and Experimental Rationale:

-

Aromatic Region: The signals at 140.1, 132.7, and 128.1 ppm are characteristic of the sp²-hybridized carbons of the imidazole ring.

-

Aliphatic Region: The signal at 51.9 ppm corresponds to the methylene carbon of the hydroxymethyl group, and the signal at 31.0 ppm is assigned to the methyl carbon attached to the nitrogen.

-

DEPT Experiments: To definitively assign the carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be employed. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while a DEPT-90 experiment would only show signals for CH carbons.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3200-3600 | O-H (alcohol) | Strong, Broad |

| 3000-3150 | C-H (aromatic) | Medium |

| 2850-3000 | C-H (aliphatic) | Medium |

| 1500-1600 | C=C, C=N (imidazole ring) | Medium-Strong |

| 1000-1250 | C-O (alcohol) | Strong |

Interpretation and Experimental Rationale:

-

O-H Stretch: The most prominent feature in the IR spectrum would be a strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration in an alcohol.[6][7][8] The broadness is due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.[7]

-

Imidazole Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the imidazole ring will give rise to a series of absorptions in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption band for the C-O stretching of the primary alcohol will be present in the 1000-1250 cm⁻¹ range.[8]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals unique to the molecule, known as the fingerprint region, which can be used for definitive identification by comparison with a reference spectrum.[4]

Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 112 | Molecular ion [M]⁺ |

| 111 | [M-H]⁺ |

| 95 | [M-OH]⁺ |

| 82 | [M-CH₂O]⁺ |

| 81 | [M-CH₂OH]⁺ |

| Data derived from a representative GC-MS spectrum.[9] |

Interpretation and Experimental Rationale:

-

Molecular Ion: The peak at m/z 112 corresponds to the molecular ion, confirming the molecular weight of the compound.[9]

-

Fragmentation Pattern: The fragmentation of this compound is expected to be influenced by the stability of the imidazole ring and the lability of the hydroxymethyl group.

-

Loss of a hydrogen radical to give a peak at m/z 111.

-

Loss of a hydroxyl radical to give a peak at m/z 95.

-

Loss of formaldehyde (CH₂O) through rearrangement to give a peak at m/z 82.

-

Cleavage of the C-C bond between the ring and the methylene group to lose the hydroxymethyl radical, resulting in a peak at m/z 81.

-

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound due to its expected volatility.

Caption: A simplified workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, predicted IR absorptions, and mass spectrometry, collectively provide a robust and unambiguous characterization of this compound. By understanding the principles behind these techniques and following sound experimental protocols, researchers can confidently verify the structure and purity of this important chemical building block, ensuring the integrity of their subsequent scientific investigations.

References

-

Fiveable. 12.7 Interpreting Infrared Spectra - Organic Chemistry. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

PubChem. This compound | C5H8N2O | CID 2773450. [Link]

-

Minds@UW. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 38993-84-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. fiveable.me [fiveable.me]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of (1-methyl-1H-imidazol-5-yl)methanol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1-methyl-1H-imidazol-5-yl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricacies of spectral interpretation, experimental protocol, and the underlying chemical principles that govern the compound's NMR characteristics.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the imidazole core and the presence of a functional hydroxymethyl group. A thorough understanding of its structure is paramount for its application and further derivatization. ¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this molecule. This guide will provide a detailed exposition of its ¹H NMR spectrum, moving beyond a simple data report to offer insights into the causal relationships between molecular structure and spectral output.

Predicted ¹H NMR Spectrum and Peak Assignments

The ¹H NMR spectrum of this compound is characterized by four distinct signals, all of which typically appear as singlets. The precise chemical shifts can vary slightly depending on the deuterated solvent used, a phenomenon that will be explored in a later section.

A representative ¹H NMR spectrum was reported in deuterated methanol (CD₃OD) on a 400 MHz spectrometer, with the following peak assignments[1]:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.57 | Singlet | 1H | H2 (imidazole ring) |

| 6.89 | Singlet | 1H | H4 (imidazole ring) |

| 4.58 | Singlet | 2H | -CH₂OH (methylene) |

| 3.72 | Singlet | 3H | -NCH₃ (N-methyl) |

In deuterated chloroform (CDCl₃), the chemical shifts are observed at δ 7.38 (s, 1H), 6.87 (s, 1H), 4.60 (s, 2H), and 3.69 (s, 3H)[1]. The slight variations are attributable to solvent-solute interactions.

Rationale for Peak Assignments: An Electronic Perspective

The assignment of the observed signals is rooted in the electronic environment of each proton within the molecule.

-

Imidazole Ring Protons (H2 and H4): The imidazole ring is an aromatic system, and its protons consequently resonate in the downfield region of the spectrum. The proton at the C2 position (H2) is situated between two electron-withdrawing nitrogen atoms, leading to a significant deshielding effect. This results in its resonance at a lower field (δ 7.57 ppm) compared to the proton at the C4 position (H4), which is adjacent to only one nitrogen atom and experiences less deshielding (δ 6.89 ppm).

-

Methylene Protons (-CH₂OH): The protons of the methylene group are attached to a carbon adjacent to the imidazole ring and a hydroxyl group. Both of these neighboring groups exert a deshielding effect, causing the signal to appear at a moderately downfield position (δ 4.58 ppm).

-

N-Methyl Protons (-NCH₃): The protons of the N-methyl group are attached to a nitrogen atom within the aromatic imidazole ring. This environment results in a characteristic chemical shift around δ 3.72 ppm.

The Absence of Observable Coupling

A notable feature of the ¹H NMR spectrum of this compound is the appearance of all signals as singlets. While long-range couplings (typically in the range of 0.5-3 Hz) can sometimes be observed between protons on an imidazole ring, in this case, any such coupling is likely too small to be resolved by the spectrometer, or the resolution is insufficient to visualize the fine splitting. The protons within the methylene and methyl groups are chemically equivalent and therefore do not split each other's signals.

Experimental Protocol for ¹H NMR Acquisition

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial[2].

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆)[2][3]. The choice of solvent can influence the chemical shifts due to varying solvent-solute interactions[4][5]. For instance, more polar, hydrogen-bonding solvents may lead to shifts in the positions of the imidazole ring and hydroxyl protons.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Parameters

A standard ¹H NMR experiment can be performed on a 400 MHz or higher field spectrometer. Typical acquisition parameters include:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is typically adequate.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to encompass all proton signals.

Visualizing the Molecular Structure and Proton Environments

To aid in the correlation of the ¹H NMR data with the molecular structure, the following diagram illustrates the molecule with each unique proton environment labeled.

Figure 1: Molecular structure of this compound with key proton environments highlighted.

Workflow for Spectral Analysis

The following workflow outlines the logical steps for acquiring and interpreting the ¹H NMR spectrum of this compound.

Figure 2: A streamlined workflow for the ¹H NMR analysis of this compound.

Conclusion: A Self-Validating System for Structural Confirmation

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. The characteristic chemical shifts of the imidazole ring protons, the methylene group, and the N-methyl group, along with their respective integrations, create a self-validating dataset. Any deviation from this expected pattern would indicate the presence of impurities or a different chemical entity altogether. This guide has provided the foundational knowledge for researchers to not only acquire and interpret the spectrum of this compound but also to understand the chemical principles that dictate its appearance, thereby ensuring the scientific integrity of their work.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]

-

Michigan State University, Max T. Rogers NMR Facility. Sample Preparation. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Li, Y., et al. (2023). Solvent Effects on the 1H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. ChemPhysChem, 24(20), e202300292. [Link]

-

ResearchGate. Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. [Link]

-

Paz, S. A., et al. (2002). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 41(5), 1134-1140. [Link]

-

University of Vienna, NMR Spectroscopy. NMR Sample Preparation. [Link]

-

Flores-Parra, A., & Contreras, R. (2000). Boron Coordination Compounds Derived from Organic Molecules of Biological Interest. ChemInform, 31(12). [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 4. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of (1-methyl-1H-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of (1-methyl-1H-imidazol-5-yl)methanol. As a vital tool in structural elucidation, a thorough understanding of the 13C NMR spectrum of this compound is crucial for its identification, purity assessment, and the characterization of its derivatives in medicinal chemistry and materials science. This document will delve into the assignment of each carbon signal, the underlying principles governing their chemical shifts, and a detailed experimental protocol for acquiring high-quality 13C NMR data.

Introduction: The Significance of 13C NMR in Heterocyclic Chemistry

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. In the context of heterocyclic compounds like this compound, 13C NMR is indispensable for unambiguously determining the substitution pattern on the imidazole ring. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects. A precise interpretation of the 13C NMR spectrum allows for the confident structural assignment of isomers, which is often a challenge with other analytical methods.

This compound is a key building block in the synthesis of various biologically active molecules. Its structure features a five-membered aromatic imidazole ring, substituted with a methyl group at the N1 position and a hydroxymethyl group at the C5 position. The electronic effects of these substituents significantly influence the chemical shifts of the imidazole ring carbons, providing a unique spectral fingerprint.

Analysis and Assignment of 13C NMR Chemical Shifts

The reported 13C NMR spectrum of this compound, recorded in deuterated methanol (CD3OD), displays five distinct signals corresponding to the five unique carbon atoms in the molecule. The experimental chemical shift values are approximately δ 140.1, 132.7, 128.1, 54.9, and 32.9 ppm.[1][2] The assignment of these shifts to their respective carbon atoms is based on a combination of established principles of 13C NMR spectroscopy, comparison with related structures, and an understanding of substituent effects on the imidazole ring.

The standard numbering of the this compound molecule is as follows:

Figure 1: Numbering scheme for this compound.

Based on this numbering, a detailed assignment of the 13C NMR chemical shifts is presented in the table below.

| Chemical Shift (δ, ppm) | Assigned Carbon | Rationale for Assignment |

| 140.1 | C2 | The C2 carbon, situated between two electronegative nitrogen atoms, is the most deshielded of the ring carbons, resulting in the highest chemical shift. |

| 132.7 | C5 | The C5 carbon is a quaternary carbon and is deshielded by the directly attached electronegative nitrogen (N1) and the hydroxymethyl substituent. |

| 128.1 | C4 | The C4 carbon is a methine carbon and is generally found at a lower chemical shift compared to the more deshielded C2 and substituted C5 carbons in imidazole rings. |

| 54.9 | -CH2OH | The carbon of the hydroxymethyl group is directly attached to an electronegative oxygen atom, leading to a chemical shift in the typical range for such carbons. |

| 32.9 | N-CH3 | The methyl carbon attached to the nitrogen atom (N1) is the most shielded carbon in the molecule, appearing at the lowest chemical shift. |

Detailed Justification of Assignments:

-

C2 Carbon (δ 140.1): In imidazole and its derivatives, the C2 carbon consistently resonates at the lowest field (highest chemical shift) due to the strong inductive effect of the two adjacent nitrogen atoms. This assignment is unambiguous.

-

C5 and C4 Carbons (δ 132.7 and δ 128.1): The relative assignment of C4 and C5 can be deduced by considering the substituent effects. The hydroxymethyl group at C5 will have a deshielding effect on this carbon. In 1-methylimidazole, the C4 and C5 carbons have chemical shifts of approximately 129.5 and 121.2 ppm, respectively. The introduction of the hydroxymethyl group at C5 is expected to cause a significant downfield shift for C5, while having a smaller effect on C4. Therefore, the signal at 132.7 ppm is assigned to C5, and the signal at 128.1 ppm is assigned to C4.

-

-CH2OH Carbon (δ 54.9): The chemical shift of a carbon atom in a hydroxymethyl group attached to an aromatic ring typically falls in the range of 50-65 ppm. The observed shift of 54.9 ppm is consistent with this expectation.

-

N-CH3 Carbon (δ 32.9): The methyl group attached to the nitrogen atom is an aliphatic carbon and is expected to be the most shielded carbon in the molecule. The chemical shift of the N-methyl group in 1-methylimidazole is around 33 ppm, which strongly supports the assignment of the signal at 32.9 ppm to this carbon.

Experimental Protocol for 13C NMR Spectroscopy

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended.

3.1. Sample Preparation

-

Dissolve the Sample: Accurately weigh approximately 20-50 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated methanol (CD3OD). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte signals and to provide a lock signal for the spectrometer.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenize: Gently agitate the tube to ensure a homogeneous solution.

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

-

Nucleus: 13C

-

Solvent: Methanol-d4 (CD3OD)

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay ensures full relaxation of quaternary carbons, leading to more accurate integration if desired.

-

Number of Scans (NS): 1024 - 4096 scans. A sufficient number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

-

Spectral Width (SW): 0 - 220 ppm. This range will encompass all expected carbon signals.

3.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the solvent signal of CD3OD at δ 49.0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Figure 2: Experimental workflow for acquiring the 13C NMR spectrum.

Conclusion

This technical guide has provided a detailed analysis and assignment of the 13C NMR chemical shifts of this compound. The assignments are based on established principles of NMR spectroscopy and are crucial for the unambiguous structural confirmation of this important heterocyclic building block. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality 13C NMR data, which is essential for quality control, reaction monitoring, and the characterization of novel derivatives in drug discovery and materials science.

References

-

PubChem. This compound. [Link]

Sources

mass spectrometry analysis of (1-methyl-1H-imidazol-5-yl)methanol

An In-depth Technical Guide to the Mass Spectrometry Analysis of (1-methyl-1H-imidazol-5-yl)methanol

Authored by a Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound featuring a methylated imidazole core functionalized with a methanol group. The imidazole moiety is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents.[1] Consequently, the robust and precise analytical characterization of its derivatives is paramount in medicinal chemistry, drug metabolism studies, and quality control workflows. Mass spectrometry (MS), with its unparalleled sensitivity and structural elucidation capabilities, serves as an indispensable tool for the analysis of such compounds.